molecular formula C30H56O2 B14327444 2-Octadecanoylcyclododecan-1-one CAS No. 105589-96-6

2-Octadecanoylcyclododecan-1-one

Cat. No.: B14327444
CAS No.: 105589-96-6
M. Wt: 448.8 g/mol
InChI Key: VLPBJKXVGVOWTL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Octadecanoylcyclododecan-1-one: is an organic compound characterized by a cyclododecane ring substituted with an octadecanoyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Octadecanoylcyclododecan-1-one typically involves the acylation of cyclododecanone with octadecanoyl chloride in the presence of a suitable catalyst. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. Common catalysts used include Lewis acids such as aluminum chloride (AlCl3) or boron trifluoride (BF3).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and recrystallization.

Chemical Reactions Analysis

Types of Reactions

2-Octadecanoylcyclododecan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the octadecanoyl group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

2-Octadecanoylcyclododecan-1-one has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving lipid metabolism and membrane structure due to its long alkyl chain.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 2-Octadecanoylcyclododecan-1-one exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s long alkyl chain allows it to integrate into lipid bilayers, potentially affecting membrane fluidity and function. Additionally, it may act as a substrate or inhibitor for specific enzymes involved in lipid metabolism.

Comparison with Similar Compounds

Similar Compounds

    Cyclododecanone: A simpler ketone with a cyclododecane ring.

    Octadecanoyl chloride: An acyl chloride with a long alkyl chain.

    Cyclohexanone: A smaller cyclic ketone with similar reactivity.

Uniqueness

2-Octadecanoylcyclododecan-1-one is unique due to its combination of a large cyclic structure and a long alkyl chain. This combination imparts distinct physical and chemical properties, making it valuable for specific applications that require both rigidity and hydrophobicity.

Properties

CAS No.

105589-96-6

Molecular Formula

C30H56O2

Molecular Weight

448.8 g/mol

IUPAC Name

2-octadecanoylcyclododecan-1-one

InChI

InChI=1S/C30H56O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-17-20-23-26-29(31)28-25-22-19-16-14-15-18-21-24-27-30(28)32/h28H,2-27H2,1H3

InChI Key

VLPBJKXVGVOWTL-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)C1CCCCCCCCCCC1=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.